benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Description
“Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the CAS Number: 2160508-36-9 . It has a molecular weight of 259.35 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
. This indicates the molecular structure of the compound.
Scientific Research Applications
Catalytic Applications
Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives have been explored for their catalytic applications in various chemical reactions. For example, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, has been demonstrated to be a highly active organocatalyst in the oxidation of alcohols to their corresponding carbonyl compounds, showcasing its potential in facilitating chemical transformations with high efficiency (Shibuya et al., 2009).
Synthesis and Stereochemistry
Research has also focused on the synthesis and stereochemistry of compounds structurally related to Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes have been prepared from intramolecular 1,3-dipolar cycloaddition, highlighting the synthetic versatility and potential for creating complex molecules with defined stereochemistry (Pádár et al., 2006).
Antimicrobial Studies
Novel oxime ethers of aza/diazabicycles, including those related to Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Parthiban et al., 2009).
Conformational Analysis
The conformational analysis of similar compounds has been conducted to understand their structural properties. For instance, the synthesis and conformational study of 7-substituted-3-azabicyclo[3.3.1]nonanes provided insights into the low reactivity and preferred conformations of these molecules, contributing to the understanding of their chemical behavior (Bok & Speckamp, 1979).
Peptidomimetic Applications
Furthermore, research has been directed towards the development of constrained peptidomimetics using azabicycloalkane amino acids, which are rigid dipeptide mimetics and serve as useful tools in peptide-based drug discovery. This area of research explores the synthesis of diastereomers of azabicycloalkanes for their potential applications in medicinal chemistry (Mandal et al., 2005).
Properties
IUPAC Name |
benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(19-9-12-5-2-1-3-6-12)16-13-7-4-8-14(16)11-18-10-13/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHYVFIHIVPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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